Cas no 63156-73-0 (4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine)

4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a fluorinated pyrazole derivative with a phenyl substituent at the 4-position and a trifluoromethyl group at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural features, which may enhance binding affinity and metabolic stability. The trifluoromethyl group contributes to increased lipophilicity and electron-withdrawing effects, potentially improving bioactivity. The amine functionality at the 3-position offers a versatile handle for further derivatization, making it a valuable intermediate in medicinal chemistry. Its well-defined structure and synthetic accessibility support its use in the development of novel bioactive molecules.
4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine structure
63156-73-0 structure
Product Name:4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
CAS No:63156-73-0
MF:C10H8F3N3
MW:227.185832023621
MDL:MFCD04323145
CID:427139
PubChem ID:4737235
Update Time:2025-05-20

4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-3-amine, 4-phenyl-5-(trifluoromethyl)-
    • 4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
    • 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
    • 4-phenyl-3-(trifluoromethyl)pyrazole-5-ylamine
    • AC1NHAWN
    • BB_SC-6313
    • CTK2A9782
    • MolPort-000-510-512
    • SureCN1279168
    • 4-phenyl-5-(trifluoromethyl)-1~{H}-pyrazol-3-amine
    • BB 0219328
    • CS-0200032
    • 63156-73-0
    • A914863
    • SMR000297892
    • 4-phenyl-3-trifluoromethyl-5-amino-1H-pyrazole
    • HMS2614O05
    • CHEMBL1539228
    • AKOS022308559
    • Z111781346
    • AKOS000271345
    • EN300-211787
    • MFCD04323145
    • AB00616147-02
    • MLS000679628
    • 4-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ylami ne
    • 4-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLAMINE
    • A1-42131
    • SCHEMBL1279168
    • AS-36125
    • DTXSID00406129
    • STK868001
    • BBL030261
    • MDL: MFCD04323145
    • Inchi: 1S/C10H8F3N3/c11-10(12,13)8-7(9(14)16-15-8)6-4-2-1-3-5-6/h1-5H,(H3,14,15,16)
    • InChI Key: PTOIGRHOCJXCQD-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C(N)=NN1)C1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 227.06714
  • Monoisotopic Mass: 227.06703175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • PSA: 54.7

4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine Security Information

4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine Pricemore >>

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abcr
AB306821-250mg
4-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine; .
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4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:63156-73-0)4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Order Number:A914863
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:53
Price ($):441.0
Email:sales@amadischem.com

Additional information on 4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

4-Phenyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Amine: A Comprehensive Overview

The compound with CAS No 63156-73-0, commonly referred to as 4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazole derivatives, which are known for their versatile applications in drug discovery and advanced materials. The pyrazole ring serves as the core structure, with substituents at positions 4 and 5, namely a phenyl group and a trifluoromethyl group, respectively. These substituents significantly influence the compound's chemical properties, reactivity, and potential applications.

Recent studies have highlighted the antitumor activity of 4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, particularly in targeting specific cancer cell lines. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cells, making it a promising candidate for anticancer drug development. The trifluoromethyl group attached to the pyrazole ring is believed to enhance the compound's lipophilicity, which improves its bioavailability and ability to penetrate cellular membranes. This property is crucial for designing effective anticancer agents that can reach their target sites within the body.

In addition to its therapeutic potential, 4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine has also been explored for its role in inflammation modulation. Studies have shown that this compound can inhibit key inflammatory pathways, such as the NF-kB pathway, which is often overactivated in chronic inflammatory diseases. The phenyl group at position 4 contributes to the compound's aromatic stability, which may play a role in its ability to interact with cellular signaling molecules involved in inflammation.

The synthesis of 4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Recent advancements in synthetic methodology have enabled researchers to optimize the synthesis pathway, improving both yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the pyrazole ring while maintaining high stereochemical control.

From a structural perspective, the compound's pyrazole ring is highly functionalized, with substituents that confer unique electronic and steric properties. The trifluoromethyl group not only enhances lipophilicity but also imparts electron-withdrawing effects, which can influence the compound's reactivity in various chemical transformations. This makes it an attractive building block for constructing more complex molecules with tailored functionalities.

Looking ahead, ongoing research is focused on exploring the potential of 4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine in combination therapies for cancer treatment. By leveraging its ability to target multiple pathways simultaneously, scientists aim to develop more effective and less toxic therapeutic regimens. Furthermore, investigations into its pharmacokinetic properties are underway to better understand its absorption, distribution, metabolism, and excretion profiles in vivo.

In conclusion, 4-phenvlpyrazolamine derivatives, including CAS No 63156730 (4Phenyl5Trifluoromethylpyrazolamine) continue to be a focal point in contemporary chemical research due to their diverse applications and promising therapeutic potential. As advancements in synthetic methods and biological studies unfold, this compound is poised to play an increasingly significant role in both academic research and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:63156-73-0)4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
A914863
Purity:99%
Quantity:1g
Price ($):441.0
Email